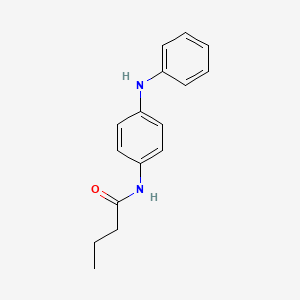![molecular formula C12H14N4O2 B5699682 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide](/img/structure/B5699682.png)
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ABT-751 and is a microtubule inhibitor that has been studied for its anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide involves the inhibition of microtubule polymerization. Microtubules are composed of tubulin proteins, which polymerize to form a dynamic structure that is essential for cell division. 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide binds to the colchicine binding site on tubulin and prevents microtubule polymerization. This leads to the disruption of the microtubule network and prevents cancer cell growth and division.
Biochemical and Physiological Effects:
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been found to enhance the efficacy of other anticancer drugs, such as paclitaxel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments is its potent anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and colon cancer. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has a low toxicity profile, which makes it a promising candidate for cancer treatment.
However, there are also limitations to using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide. One direction is to improve its solubility and bioavailability, which can enhance its efficacy in vivo. Another direction is to study its potential applications in combination with other anticancer drugs, such as paclitaxel. Additionally, further studies are needed to understand the mechanism of action of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide and its effects on normal cells. Finally, the potential use of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in other diseases, such as Alzheimer's disease, should also be explored.
Conclusion:
In conclusion, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide is a chemical compound that has shown promising anticancer properties in scientific research. Its mechanism of action involves the inhibition of microtubule polymerization, which prevents cancer cell growth and division. Although there are limitations to using 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide in lab experiments, its potential applications in cancer treatment and other diseases make it a promising candidate for further study.
Métodos De Síntesis
The synthesis of 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide involves the reaction of 2-(2-amino-2-oxoethyl)-1H-benzimidazole with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide.
Aplicaciones Científicas De Investigación
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide has been studied extensively for its potential applications in cancer treatment. It has been found to be a potent inhibitor of microtubule polymerization, which is essential for cell division. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and cell signaling. By inhibiting microtubule polymerization, 3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide can prevent cancer cell growth and division.
Propiedades
IUPAC Name |
3-[2-(2-amino-2-oxoethyl)benzimidazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c13-10(17)5-6-16-9-4-2-1-3-8(9)15-12(16)7-11(14)18/h1-4H,5-7H2,(H2,13,17)(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSOBYSKNXPHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)N)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-amino-2-oxoethyl)-1H-benzimidazol-1-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)

![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)



